molecular formula C19H24N4O2 B5571534 (1S*,5R*)-3-[(3-ethyl-5-isoxazolyl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-[(3-ethyl-5-isoxazolyl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5571534
M. Wt: 340.4 g/mol
InChI Key: VTPRGDMEFPLVRE-WMLDXEAASA-N
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Description

Synthesis Analysis

The synthesis of diazabicyclo nonane derivatives, including compounds similar to the one , often involves complex organic reactions, such as modified Mannich condensation and 1,3-dipolar cycloaddition reactions. These methods are employed to construct the bicyclic backbone and incorporate various functional groups, achieving stereochemical complexity and functional diversity (Park et al., 2012; Vlasova et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of diazabicyclo nonane derivatives reveals the conformational preferences and stereochemistry of these compounds. X-ray diffraction and NMR spectroscopy are pivotal in determining the configuration and conformation of the molecule. Studies have shown that such compounds tend to adopt chair-chair conformations with equatorial orientations of substituents, ensuring structural stability and defining their chemical behavior (Fernández et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of "(1S*,5R*)-3-[(3-ethyl-5-isoxazolyl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" includes its participation in various organic transformations, such as cycloadditions, nucleophilic substitutions, and electrophilic additions. These reactions exploit the molecule's functional groups, enabling the synthesis of a wide range of derivatives with potential biological activity. The presence of isoxazole and pyridine rings in the molecule suggests reactivity towards electrophiles and nucleophiles, respectively, allowing for the introduction of new functional groups or modification of existing ones (Dotsenko et al., 2007).

Scientific Research Applications

Coordination Chemistry

Research by Comba et al. (2016) focused on the synthesis and coordination chemistry of hexadentate picolinic acid-based bispidine ligands, highlighting their suitability for octahedral coordination geometries, particularly for tetragonal symmetries, such as Jahn-Teller labile ground states. This study underscores the potential of bicyclic compounds in designing ligands with specific coordination properties for metal ions, which can be critical in catalysis and material science Comba, Grimm, Orvig, Rück, & Wadepohl, 2016.

Cognitive Disorders Treatment

O'Donnell et al. (2010) identified CP-810,123, a novel alpha 7 nicotinic acetylcholine receptor agonist, as a potential treatment for cognitive deficits in psychiatric or neurological conditions, including schizophrenia and Alzheimer's disease. This highlights the therapeutic applications of bicyclic compounds in developing new drugs for cognitive enhancement O’Donnell et al., 2010.

Sigma Receptor Ligands with Cytotoxic Activity

Geiger et al. (2007) prepared stereoisomeric alcohols and methyl ethers from glutamate, showing high sigma1 receptor affinity and cytotoxic activity against human tumor cell lines. This research suggests the potential of bicyclic compounds as sigma receptor ligands with applications in cancer therapy Geiger et al., 2007.

properties

IUPAC Name

(1S,5R)-3-[(3-ethyl-1,2-oxazol-5-yl)methyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-2-15-9-18(25-21-15)13-22-10-14-6-7-17(12-22)23(19(14)24)11-16-5-3-4-8-20-16/h3-5,8-9,14,17H,2,6-7,10-13H2,1H3/t14-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPRGDMEFPLVRE-WMLDXEAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CN2CC3CCC(C2)N(C3=O)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NOC(=C1)CN2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-3-[(3-ethyl-1,2-oxazol-5-yl)methyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

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